2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane
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Overview
Description
2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a dichlorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential effects on plant growth and stress tolerance.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, in plants, it may enhance photosynthetic capacity and improve water status under stress conditions by altering the expression of genes involved in ion uptake and transport . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)ethylamine: Another compound with similar phenoxyethyl structure.
Uniqueness: 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its stability, solubility, and interaction with biological systems .
Biological Activity
The compound 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its antibacterial, antifungal, and other pharmacological properties based on diverse research findings.
Chemical Structure and Synthesis
The structure of this compound includes a dioxolane ring that is substituted with a dichlorophenoxy group. The synthesis typically involves the reaction of appropriate phenolic compounds with dioxolane precursors under controlled conditions to yield the desired product in good yields.
Antibacterial Activity
Several studies have reported the antibacterial properties of 1,3-dioxolane derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 625–1250 µg/mL |
Similar Dioxolanes | Escherichia coli | 500–1000 µg/mL |
Similar Dioxolanes | Pseudomonas aeruginosa | 250–750 µg/mL |
The compound exhibited MIC values comparable to those of established antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains .
Antifungal Activity
Research has also highlighted the antifungal efficacy of related dioxolane derivatives. For example:
Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Candida albicans | < 100 µg/mL |
Similar Dioxolanes | Aspergillus niger | < 200 µg/mL |
These findings suggest that the compound can inhibit fungal growth effectively at low concentrations, making it a candidate for further development in antifungal therapies .
Structure-Activity Relationship (SAR)
The biological activity of dioxolane derivatives is often influenced by their structural components. The presence of halogen substituents such as chlorine has been shown to enhance antibacterial potency. For instance, the dichlorophenoxy group in this compound significantly contributes to its inhibitory effects on bacterial and fungal growth .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on various dioxolane derivatives demonstrated that those with halogen substitutions had enhanced activity against Staphylococcus aureus. The compound was tested alongside traditional antibiotics and showed comparable effectiveness .
- Case Study on Antifungal Activity : Another investigation focused on the antifungal properties of dioxolanes against Candida species. The results indicated that the compound not only inhibited growth but also affected biofilm formation, which is crucial for pathogenicity in fungal infections .
Properties
IUPAC Name |
2-[2-(3,4-dichlorophenoxy)ethyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c12-9-2-1-8(7-10(9)13)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKVUAKOFRKXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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